Ethyl 2-(3-methoxyphenoxy)propanoate

Vue d'ensemble

Description

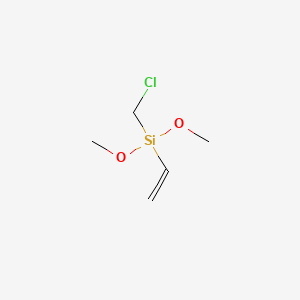

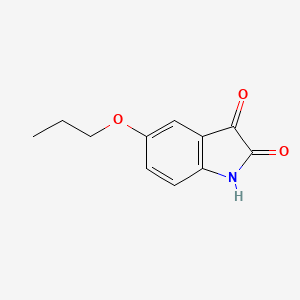

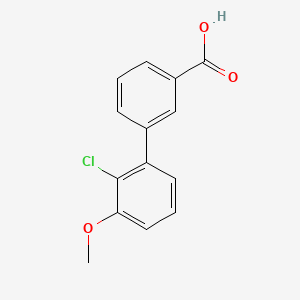

Ethyl 2-(3-methoxyphenoxy)propanoate is a chemical compound with the molecular formula C12H16O4 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-methoxyphenoxy)propanoate consists of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 224.25 .Applications De Recherche Scientifique

Chemo-Enzymatic Synthesis of Chiral Epoxides : Ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, derived from Ethyl 2-(3-methoxyphenoxy)propanoate, are identified as valuable precursors in many chemical syntheses. A study proposed a safer and more sustainable chemo-enzymatic synthetic pathway for these epoxides, demonstrating their potential in high-value chemical production (Peru et al., 2016).

Crystal Packing Interactions : Research on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, a related compound, revealed unique N⋯π and O⋯π interactions in crystal packing, suggesting applications in materials science and crystal engineering (Zhang, Wu, & Zhang, 2011).

Biological Study of Isopropanol Derivatives : A study on derivatives of p-methoxyphenol and ethyl p-hydroxybenzoate, which are structurally related to Ethyl 2-(3-methoxyphenoxy)propanoate, investigated their antiarrhythmic activities, indicating potential applications in pharmaceuticals (Cheng Shu-hua, 2004).

Synthesis of Methyl Propanoate : Research on the production of methyl propanoate, using a pathway that may involve Ethyl 2-(3-methoxyphenoxy)propanoate, highlights its application in industrial chemistry and catalysis (Clegg et al., 1999).

Synthesis of Novel Copolymers : Studies have explored the synthesis of novel copolymers using ethylene derivatives like Ethyl 2-(3-methoxyphenoxy)propanoate, indicating its role in the development of new polymeric materials (Kharas et al., 2016).

Development of Herbicides : The synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, structurally similar to Ethyl 2-(3-methoxyphenoxy)propanoate, indicates its potential in the development of new herbicidal compounds (Makino & Yoshioka, 1987).

Propriétés

IUPAC Name |

ethyl 2-(3-methoxyphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-15-12(13)9(2)16-11-7-5-6-10(8-11)14-3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWBLFWDSWTRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-methoxyphenoxy)propanoate | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)